molecular formula C22H23N3O2S2 B11123589 3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-(pyridin-3-ylmethyl)propanamide

3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B11123589
M. Wt: 425.6 g/mol
InChI Key: PPLSYFMIXZYFOH-UNOMPAQXSA-N
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Description

3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine moiety, and a propanamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the pyridine moiety and the propanamide group. Common reagents used in these reactions include sulfur-containing compounds, aldehydes, and amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-4-OXO-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYLIDENE)-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
  • 3-[(5E)-5-(2,4-DIMETHOXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
  • 3-[(5E)-5-(2,3-DIMETHOXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID

Uniqueness

The uniqueness of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the thiazolidine ring, pyridine moiety, and propanamide group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C22H23N3O2S2/c1-15(2)18-7-5-16(6-8-18)12-19-21(27)25(22(28)29-19)11-9-20(26)24-14-17-4-3-10-23-13-17/h3-8,10,12-13,15H,9,11,14H2,1-2H3,(H,24,26)/b19-12-

InChI Key

PPLSYFMIXZYFOH-UNOMPAQXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCC3=CN=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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